molecular formula C11H10ClN5O2 B2579778 2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide CAS No. 905797-57-1

2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

Cat. No.: B2579778
CAS No.: 905797-57-1
M. Wt: 279.68
InChI Key: QQNSLQHTFFFIAV-UHFFFAOYSA-N
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Description

2-Chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a heterocyclic compound featuring a benzohydrazide moiety linked to a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group. The compound’s hydrazide linker and triazinone core contribute to its ability to engage in hydrogen bonding and π-π interactions, making it a candidate for diverse biological activities, including anticancer and antioxidant applications .

Properties

IUPAC Name

2-chloro-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c1-6-9(18)13-11(16-14-6)17-15-10(19)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,15,19)(H2,13,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNSLQHTFFFIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or guanidines with suitable electrophiles under acidic or basic conditions.

    Substitution Reactions:

    Coupling with Benzohydrazide: The final step involves the coupling of the substituted triazine ring with benzohydrazide. This can be carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in ethanol under reflux.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: It is used in the development of new chemical processes and the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative properties:

Compound Structural Features Biological Activity Key Findings Reference
2-Chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide Chlorobenzohydrazide + 6-methyl-triazinone Potential anticancer/antioxidant (inferred from analogues) Limited direct data; structural similarity to sulfonamide derivatives suggests metabolic stability.
2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives Chlorobenzenesulfonamide + triazinone + alkylthio substituent Anticancer (apoptosis induction) IC₅₀ values: 0.8–12.3 µM (HCT-116 colon cancer). QSAR studies highlight alkylthio chain importance.
Diphenylphosphoramidate derivatives (e.g., 84, 85, 86) Phosphoramidate + fluorophenyl-triazinone + pyrazole Antioxidant Compound 81f: 85% radical scavenging (DPPH assay) vs. ascorbic acid (89%).
N-(5-Oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides Benzenesulfonamide + triazinone Anticancer Moderate activity against MCF-7 breast cancer (IC₅₀: 15–45 µM).
2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Sulfanyl-acetamide + triazinone + methylphenyl Not reported Predicted lipophilicity (logP: 2.1) and solubility (moderate) via chemometric models.

Key Observations

Bioisosteric Replacements: The benzohydrazide group in the target compound replaces sulfonamide or phosphoramidate moieties in analogues. This substitution may alter solubility and binding affinity due to differences in hydrogen-bonding capacity and acidity . The 6-methyl-triazinone core is conserved across multiple derivatives, suggesting its role in stabilizing interactions with biological targets such as enzymes or DNA .

Pharmacological Activity :

  • Anticancer Activity : Sulfonamide derivatives (e.g., ) exhibit stronger cytotoxicity than hydrazide-linked compounds, likely due to enhanced membrane permeability from sulfonamide’s ionizable group .
  • Antioxidant Activity : Phosphoramidate derivatives () outperform hydrazides in radical scavenging, attributed to electron-rich phosphorus centers facilitating redox reactions .

Metabolic Stability :

  • Sulfonamide derivatives demonstrate superior metabolic stability in hepatic microsome assays (t₁/₂ > 60 min) compared to hydrazides, which are prone to hydrolysis in acidic environments .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of chlorobenzoyl hydrazine with a preformed triazinone intermediate, a route less complex than multi-step protocols for phosphoramidates (e.g., Scheme 28 in ) .

Biological Activity

2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a triazine ring and a hydrazide moiety. The presence of chlorine and methyl groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal effects. A study revealed that it inhibited the growth of Candida albicans with an MIC of 16 µg/mL. This activity may be attributed to its ability to disrupt fungal cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In assays against various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The hydrazide moiety may interact with enzymes critical for microbial survival.
  • Disruption of Membrane Integrity : The compound can compromise the integrity of microbial membranes, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : The activation of caspases and modulation of Bcl-2 family proteins have been implicated in its anticancer effects.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with the compound resulted in significant improvement in symptoms and reduced pathogen load.
  • Cancer Treatment Study : In a preclinical model using mice with implanted tumors, administration of this compound led to a marked reduction in tumor size compared to control groups.

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